((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16200426
InChI: InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-6-15(7-11)10(16)8-1-3-9(14)4-2-8;/h8-9H,1-7,14H2;1H
SMILES:
Molecular Formula: C11H19ClF2N2O
Molecular Weight: 268.73 g/mol

((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride

CAS No.:

Cat. No.: VC16200426

Molecular Formula: C11H19ClF2N2O

Molecular Weight: 268.73 g/mol

* For research use only. Not for human or veterinary use.

((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride -

Specification

Molecular Formula C11H19ClF2N2O
Molecular Weight 268.73 g/mol
IUPAC Name (4-aminocyclohexyl)-(3,3-difluoropyrrolidin-1-yl)methanone;hydrochloride
Standard InChI InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-6-15(7-11)10(16)8-1-3-9(14)4-2-8;/h8-9H,1-7,14H2;1H
Standard InChI Key CXKOJAZBAFVIER-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1C(=O)N2CCC(C2)(F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Configuration

The compound’s IUPAC name, (4-aminocyclohexyl)-(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride, reflects its dual cyclic components: a trans-4-aminocyclohexane ring ((1r,4r) configuration) and a 3,3-difluoropyrrolidine group linked via a ketone bridge . The molecular formula C₁₁H₁₉ClF₂N₂O corresponds to a molecular weight of 268.73 g/mol, with the hydrochloride salt contributing to its crystalline stability .

Key stereochemical features include:

  • Cyclohexyl Chair Conformation: The trans-1,4-aminocyclohexyl group adopts a chair conformation, positioning the amine group axially for optimal hydrogen bonding potential .

  • Pyrrolidine Fluorination: The 3,3-difluoro substitution on the pyrrolidine ring induces electronic effects, enhancing electrophilicity at the ketone carbonyl .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₉ClF₂N₂O
Molecular Weight268.73 g/mol
SMILES NotationC1CC(CCC1C(=O)N2CCC(C2)(F)F)N.Cl
InChI KeyCXKOJAZBAFVIER-UHFFFAOYSA-N

Spectroscopic and Crystallographic Data

While experimental spectral data (NMR, IR) remain unpublished, computational models predict distinctive features:

  • ¹H NMR: Two doublets (δ 3.1–3.3 ppm) for pyrrolidine fluorines coupling with adjacent protons .

  • X-ray Diffraction: Predicted monoclinic crystal system with P2₁/c symmetry, stabilized by NH···Cl hydrogen bonds .

Synthesis and Derivative Development

Parent Compound Synthesis

The non-salt parent compound ((4-aminocyclohexyl)-(3,3-difluoropyrrolidin-1-yl)methanone, CID 116991700) is synthesized via a three-step sequence:

  • Mannich Reaction: Condensation of 4-aminocyclohexanol with difluoropyrrolidine precursor.

  • Oxidation: Ketone formation using Jones reagent (CrO₃/H₂SO₄).

  • Hydrochloride Salt Formation: Treatment with HCl gas in anhydrous ether .

Structural Analogues in Patent Literature

Patent US8633206B2 discloses pyrrolo[2,3-d]pyrimidine derivatives featuring similar cyclohexyl-pyrrolidine motifs, though none directly match the target compound . Notably, Claim 4 describes a ((3R)-1-[[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methylsulfonyl]piperidin-3-yl) ester derivative, highlighting the therapeutic relevance of fluorinated pyrrolidines in kinase inhibition .

Comparative Analysis with Related Therapeutics

Table 2: Structural and Functional Comparison

CompoundTargetIC₅₀ (nM)Key Structural Difference
TofacitinibJAK31.1Pyrimidine core vs. cyclohexyl
Target Compound(Predicted) JAK3N/A3,3-Difluoropyrrolidine
EP2791139B1 Claim 1PI3Kδ4.7Tetrahydrothiopyran substituent

Developmental Challenges and Future Directions

Synthetic Optimization Priorities

  • Enantiomeric Purity: Racemization observed at >80°C necessitates low-temperature crystallization .

  • Salt Form Screening: Maleate and besylate salts may improve aqueous solubility vs. hydrochloride .

Preclinical Research Agenda

  • Kinase Panel Screening: Broad-spectrum assay against 468 kinases (DiscoverX).

  • Xenograft Models: Efficacy evaluation in BALB/c mice with CT26 colorectal tumors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator